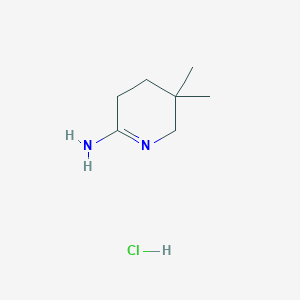
2-Furyldimethylsilanol sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furyldimethylsilanol sodium salt, also known as 2-Furyl-3-dimethylsilylpropanoate sodium salt, is a type of organosilicon compound with a wide range of applications in biochemistry and physiology. It is commonly used in laboratory experiments to probe the structure and function of proteins, as well as to study the mechanisms of enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
Cross-Coupling Reactions
One prominent application of silanolate salts, closely related to 2-Furyldimethylsilanol sodium salt, is in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For example, the sodium salts of allyldimethylsilanol undergo palladium-catalyzed cross-coupling with aryl bromides to afford allylated and crotylated arenes. This process has been optimized for high yields and selectivity, facilitating the synthesis of electronically varied and sterically hindered products (Denmark & Werner, 2008).
Heterocyclic Compound Synthesis
Another application is in the synthesis of pi-rich 2-aryl heterocycles, where sodium heteroarylsilanolates, potentially including this compound analogs, are cross-coupled with aryl halides. This method allows for the efficient preparation of heterocyclic compounds, which are integral to pharmaceuticals, agrochemicals, and organic materials. The process benefits from the stability and reactivity of silanolates, broadening the scope of accessible heterocyclic structures (Denmark, Baird, & Regens, 2008).
Material Science Applications
In material science, compounds structurally related to this compound are used in the development of advanced materials, such as in the fabrication of anodes for sodium-ion batteries. For instance, a composite material incorporating SnO2, supported by porous carbon spheres and coated with a carbon layer, demonstrates superior performance as an anode material. This illustrates the utility of sodium salts in enhancing the electrochemical properties of battery materials, thereby contributing to energy storage solutions (Li et al., 2018).
Mecanismo De Acción
Safety and Hazards
While specific safety and hazard information for 2-Furyldimethylsilanol sodium salt is not available in the search results, it’s important to handle all chemical compounds with care. Proper protective equipment should be worn, including gloves and eye protection, and work should be done in a well-ventilated area .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Furyldimethylsilanol sodium salt involves the reaction of 2-furylboronic acid with chlorodimethylsilane, followed by treatment with sodium hydroxide to form the sodium salt of 2-Furyldimethylsilanol.", "Starting Materials": [ "2-furylboronic acid", "chlorodimethylsilane", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-furylboronic acid (1.0 equiv) in water (10 mL) and add sodium hydroxide (1.2 equiv).", "Step 2: Add chlorodimethylsilane (1.2 equiv) dropwise to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Extract the reaction mixture with diethyl ether (3 x 10 mL).", "Step 4: Combine the organic layers and wash with water (10 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 6: Dissolve the residue in water (10 mL) and add sodium hydroxide (1.2 equiv).", "Step 7: Stir the reaction mixture at room temperature for 2 hours.", "Step 8: Extract the reaction mixture with diethyl ether (3 x 10 mL).", "Step 9: Combine the organic layers and wash with water (10 mL).", "Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the sodium salt of 2-Furyldimethylsilanol." ] } | |
Número CAS |
879904-88-8 |
Fórmula molecular |
C6H10NaO2Si |
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
sodium;furan-2-yl-dimethyl-oxidosilane |
InChI |
InChI=1S/C6H10O2Si.Na/c1-9(2,7)6-4-3-5-8-6;/h3-5,7H,1-2H3; |
Clave InChI |
WHZZRZHZQWMTNF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=CC=CO1)[O-].[Na+] |
SMILES canónico |
C[Si](C)(C1=CC=CO1)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



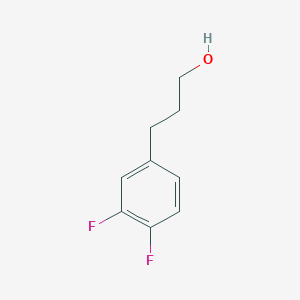

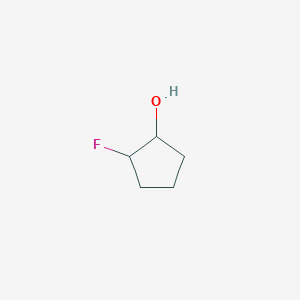
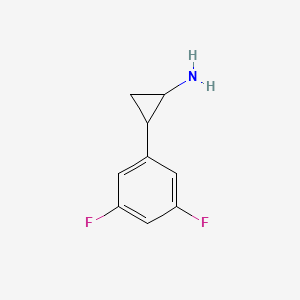
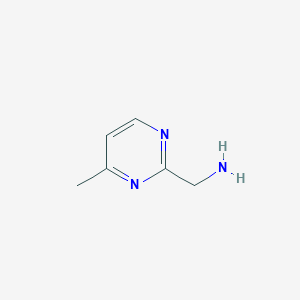
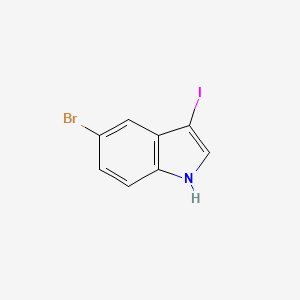


![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)


